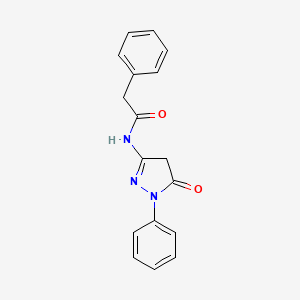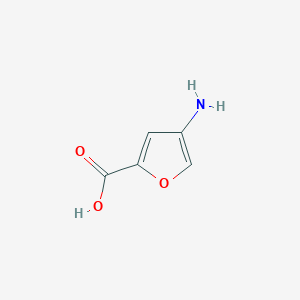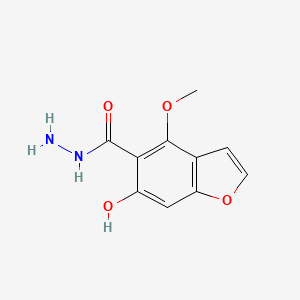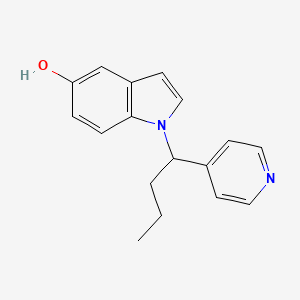
1-(1-(Pyridin-4-yl)butyl)-1H-indol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(Pyridin-4-yl)butyl)-1H-indol-5-ol is a compound that belongs to the class of organic compounds known as indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This compound features a pyridine ring attached to a butyl chain, which is further connected to an indole ring with a hydroxyl group at the 5-position.
Métodos De Preparación
The synthesis of 1-(1-(Pyridin-4-yl)butyl)-1H-indol-5-ol can be achieved through various synthetic routes. One common method involves the reaction of 4-pyridylbutylamine with indole-5-carboxaldehyde under acidic conditions to form the desired product. The reaction typically proceeds through a condensation reaction followed by reduction. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Análisis De Reacciones Químicas
1-(1-(Pyridin-4-yl)butyl)-1H-indol-5-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone or carboxylic acid.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups such as halogens, alkyl groups, or nitro groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(1-(Pyridin-4-yl)butyl)-1H-indol-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study biological processes involving indole derivatives.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(1-(Pyridin-4-yl)butyl)-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to induce apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context.
Comparación Con Compuestos Similares
1-(1-(Pyridin-4-yl)butyl)-1H-indol-5-ol can be compared with other similar compounds such as:
1-(1-(Pyridin-4-yl)ethyl)-1H-indol-5-ol: This compound has a shorter alkyl chain, which may affect its biological activity and solubility.
1-(1-(Pyridin-3-yl)butyl)-1H-indol-5-ol: The position of the pyridine ring is different, which can influence its binding affinity to molecular targets.
1-(1-(Pyridin-4-yl)butyl)-1H-indol-3-ol: The hydroxyl group is at a different position on the indole ring, potentially altering its reactivity and biological effects.
Propiedades
Número CAS |
141101-98-6 |
|---|---|
Fórmula molecular |
C17H18N2O |
Peso molecular |
266.34 g/mol |
Nombre IUPAC |
1-(1-pyridin-4-ylbutyl)indol-5-ol |
InChI |
InChI=1S/C17H18N2O/c1-2-3-16(13-6-9-18-10-7-13)19-11-8-14-12-15(20)4-5-17(14)19/h4-12,16,20H,2-3H2,1H3 |
Clave InChI |
DLGOBDHCLPHUCO-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=CC=NC=C1)N2C=CC3=C2C=CC(=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



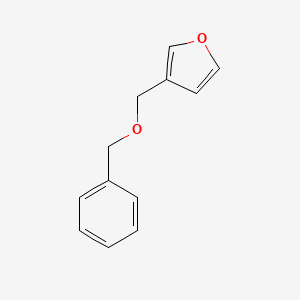
![Benzamide, N-[1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl]-](/img/structure/B12904402.png)


![3-[(2,4-Dichlorophenyl)methyl]-5-(naphthalen-1-yloxymethyl)-1,2,4-oxadiazole](/img/structure/B12904413.png)
![2-{[(5-Methoxyfuran-2-yl)methyl]amino}ethan-1-ol](/img/structure/B12904419.png)
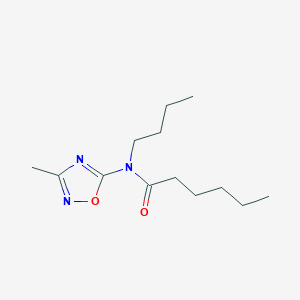

![4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12904443.png)
![4-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12904456.png)
